Welcome to the BenchChem Online Store!
molecular formula C15H10ClFN2O2 B8388358 4-(1H-benzoimidazol-2-ylmethoxy)-5-chloro-2-fluoro-benzaldehyde

4-(1H-benzoimidazol-2-ylmethoxy)-5-chloro-2-fluoro-benzaldehyde

Cat. No. B8388358
M. Wt: 304.70 g/mol
InChI Key: SYKMHOLIMXNIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872018B2

Procedure details

2-Chloro-4-hydroxy-5-methoxy-benzaldehyde (136, 2.30 g, 0.0123 mol) was dissolved in N,N-dimethylformamide (89.5 mL, 1.16 mol) and sodium hydride (60% dispersion in mineral oil, 541 mg, 0.0135 mol) was added. After 20 minutes, 2-chloromethyl-1H-benzoimidazole (106, 2.05 g, 0.0123 mol) was added to the reaction. The reaction was stirred at 80° C. overnight. The reaction was concentrated in vacuo to an oil. Ethyl acetate was added and washed with saturated sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 30-70% ethyl acetate in hexane over 30 minutes to provide a white solid (137, 1.79 g, 46%). MS (ESI) [M+H+]+=317.1, 319.1.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
89.5 mL
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].CN(C)C=O.[H-].[Na+].[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29]OC1C(Cl)=CC(C=O)=C(F)C=1>>[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29][O:10][C:8]1[C:7]([O:11][CH3:12])=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([Cl:1])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1)O)OC
Name
Quantity
89.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.05 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2Cl)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to an oil
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30-70% ethyl acetate in hexane over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to provide a white solid (137, 1.79 g, 46%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.